molecular formula C20H24N2O2 B7648063 N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide

N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide

Cat. No. B7648063
M. Wt: 324.4 g/mol
InChI Key: ZJRLWPBKBXIZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMHBA and is a member of the benzamide family of compounds. The purpose of

Scientific Research Applications

BMHBA has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMHBA has been shown to have antitumor, anti-inflammatory, and analgesic properties. In neuroscience, BMHBA has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, BMHBA has been shown to inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

The mechanism of action of BMHBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMHBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. BMHBA has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling and cancer development.
Biochemical and Physiological Effects:
BMHBA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. BMHBA has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation and pain. BMHBA has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

BMHBA has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. However, BMHBA also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BMHBA, including the development of more potent and selective analogs, the investigation of its potential as a treatment for neurodegenerative diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of BMHBA in combination with other drugs or therapies may be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of BMHBA involves several steps, including the condensation of 3-hydroxybenzaldehyde with N-benzyl-5-methylpyrrolidin-3-amine in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid and purified using column chromatography. The final product is a white crystalline powder with a melting point of 177-179°C.

properties

IUPAC Name

N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-10-17(14-22(15)13-16-6-3-2-4-7-16)12-21-20(24)18-8-5-9-19(23)11-18/h2-9,11,15,17,23H,10,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRLWPBKBXIZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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